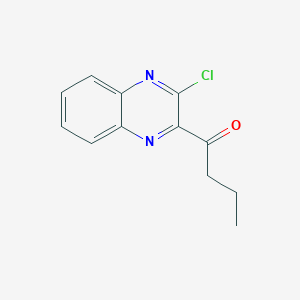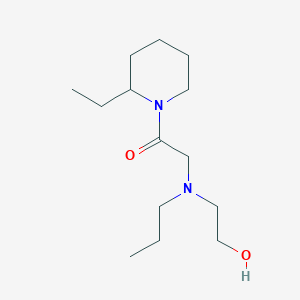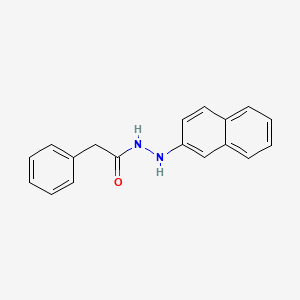
1-(3-Chloroquinoxalin-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloroquinoxalin-2-yl)butan-1-one is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-(3-Chloroquinoxalin-2-yl)butan-1-one typically involves the reaction of 3-chloroquinoxaline with butanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
1-(3-Chloroquinoxalin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloroquinoxalin-2-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloroquinoxalin-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(3-Bromoquinoxalin-2-yl)butan-1-one: Similar in structure but with a bromine atom instead of chlorine.
1-(3-Fluoroquinoxalin-2-yl)butan-1-one: Similar in structure but with a fluorine atom instead of chlorine.
1-(3-Iodoquinoxalin-2-yl)butan-1-one: Similar in structure but with an iodine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different halogen atoms .
Eigenschaften
Molekularformel |
C12H11ClN2O |
|---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
1-(3-chloroquinoxalin-2-yl)butan-1-one |
InChI |
InChI=1S/C12H11ClN2O/c1-2-5-10(16)11-12(13)15-9-7-4-3-6-8(9)14-11/h3-4,6-7H,2,5H2,1H3 |
InChI-Schlüssel |
OYGJPEFWBYMNLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=NC2=CC=CC=C2N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)





![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)


![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)

